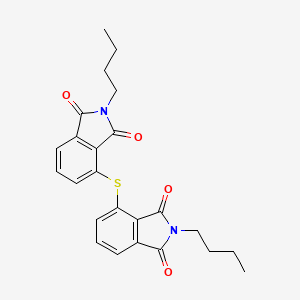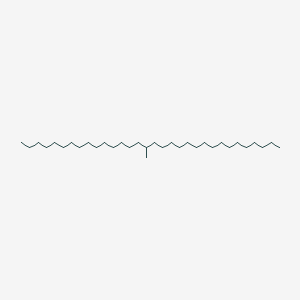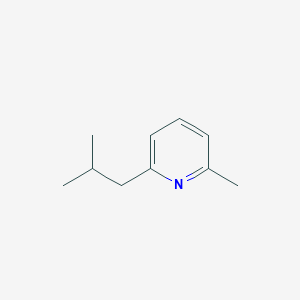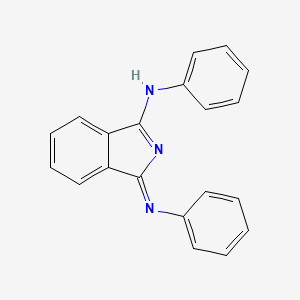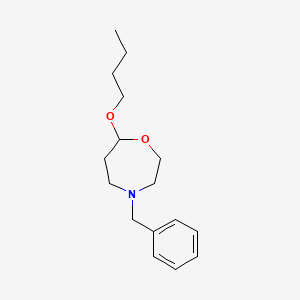
N-(2-Ethoxyethyl)-5-nitropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Ethoxyethyl)-5-nitropyridine-3-carboxamide: is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a nitro group at the 5-position and an ethoxyethyl group at the N-position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Ethoxyethyl)-5-nitropyridine-3-carboxamide typically involves the nitration of a pyridine derivative followed by the introduction of the ethoxyethyl group. One common method involves the nitration of 3-carboxypyridine to form 5-nitro-3-carboxypyridine, which is then reacted with 2-ethoxyethylamine under suitable conditions to yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The nitro group in N-(2-Ethoxyethyl)-5-nitropyridine-3-carboxamide can undergo reduction reactions to form amino derivatives.
Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethoxyethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products Formed:
Reduction: Amino derivatives of the pyridine ring.
Substitution: Various alkyl or aryl derivatives depending on the substituent used.
Applications De Recherche Scientifique
Chemistry: N-(2-Ethoxyethyl)-5-nitropyridine-3-carboxamide is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial or anticancer activity, making it a candidate for drug development.
Medicine: The compound’s potential bioactivity also makes it of interest in medicinal chemistry. Researchers are exploring its use in the development of new pharmaceuticals for the treatment of various diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the manufacture of advanced materials and coatings.
Mécanisme D'action
The exact mechanism of action of N-(2-Ethoxyethyl)-5-nitropyridine-3-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to antimicrobial or anticancer activity.
Comparaison Avec Des Composés Similaires
- N-(2-Methoxyethyl)-5-nitropyridine-3-carboxamide
- N-(2-Ethoxyethyl)-4-nitropyridine-3-carboxamide
- N-(2-Ethoxyethyl)-5-aminopyridine-3-carboxamide
Comparison: N-(2-Ethoxyethyl)-5-nitropyridine-3-carboxamide is unique due to the specific positioning of the nitro and ethoxyethyl groups on the pyridine ring. This positioning can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. For example, the presence of the nitro group at the 5-position may enhance its potential as an antimicrobial agent compared to compounds with the nitro group at other positions.
Propriétés
Numéro CAS |
59290-14-1 |
|---|---|
Formule moléculaire |
C10H13N3O4 |
Poids moléculaire |
239.23 g/mol |
Nom IUPAC |
N-(2-ethoxyethyl)-5-nitropyridine-3-carboxamide |
InChI |
InChI=1S/C10H13N3O4/c1-2-17-4-3-12-10(14)8-5-9(13(15)16)7-11-6-8/h5-7H,2-4H2,1H3,(H,12,14) |
Clé InChI |
IOHOKSFHTFSBSY-UHFFFAOYSA-N |
SMILES canonique |
CCOCCNC(=O)C1=CC(=CN=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



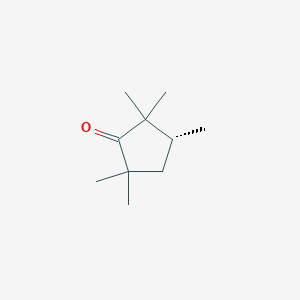
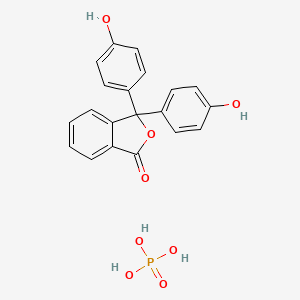



![Benz[f]isoquinoline, 4-(4-chlorophenyl)-1,2-dihydro-](/img/structure/B14610470.png)

